molecular formula C12H14ClN3O B161710 Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride CAS No. 127556-78-9

Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride

Cat. No. B161710
M. Wt: 251.71 g/mol
InChI Key: RFZJLRFBSZQOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride, also known as PIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival and proliferation.

Biochemical And Physiological Effects

In addition to its anti-tumor activity, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to possess a wide range of biochemical and physiological effects. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research, including:
1. Development of novel Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride derivatives with improved solubility and bioavailability.
2. Investigation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in combination with other anti-cancer agents.
3. Evaluation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in the treatment of other diseases, such as diabetes and inflammation.
4. Investigation of the mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride to better understand its anti-tumor activity.
5. Exploration of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride as a diagnostic tool for cancer detection.
Conclusion
In conclusion, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is a promising compound that exhibits potent anti-tumor activity and a wide range of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, the future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research are numerous, making it an exciting area of study for the scientific community.

Synthesis Methods

The synthesis of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride involves the reaction of 4-bromo-1,2-dihydropyrazino[2,1-b]quinazoline with 3,4-dihydro-8-methoxy-3-methyl-2H-pyrido[3,2,1-ij]quinolin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques.

Scientific Research Applications

Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

CAS RN

127556-78-9

Product Name

Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-amine;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H

InChI Key

RFZJLRFBSZQOQK-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl

Canonical SMILES

[H+].COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.[Cl-]

Other CAS RN

127556-78-9

synonyms

8-Methoxy-3,4-dihydropyrazino(1,2-a)indol-1-amine monohydrochloride

Origin of Product

United States

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